![molecular formula C15H15N3O2S2 B2536589 N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-2,1,3-苯并噻二唑-5-甲酰胺 CAS No. 2097884-56-3](/img/structure/B2536589.png)

N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-2,1,3-苯并噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

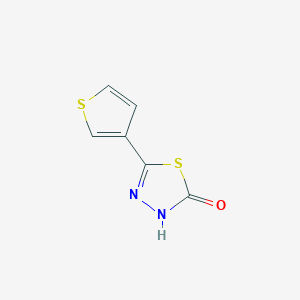

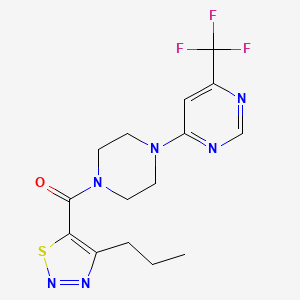

The compound is a derivative of benzothiadiazole and thiophene. Benzothiadiazoles are aromatic organic compounds that contain a benzene ring fused to a thiadiazole ring. Thiophenes are heterocyclic compounds that consist of a 5-membered aromatic ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could be involved in condensation reactions, while the carboxamide group could participate in hydrolysis reactions .科学研究应用

抗氧化活性和毒性缓解

N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-2,1,3-苯并噻二唑-5-甲酰胺及相关的苯并噻唑衍生物已被评估其抗氧化活性,特别是在减轻某些化合物引起的毒性的情况下。Cabrera-Pérez 等人 (2016) 的一项研究重点关注苯并噻唑衍生物通过抗氧化活性钝化活性化学物质的潜力,特别是检查它们在对乙酰氨基酚诱导的肝毒性的初始阶段中的作用。该衍生物在增加还原型谷胱甘肽含量和降低丙二醛水平方面显示出显着的潜力,表明对氧化应激相关损伤具有保护作用 (Cabrera-Pérez 等人,2016)。

缓蚀

胡等人 (2016) 的研究证明了苯并噻唑衍生物在酸性环境中作为碳钢缓蚀剂的有效性。这些衍生物,包括与 N-[2-羟基-2-甲基-3-(噻吩-3-基)丙基]-2,1,3-苯并噻二唑-5-甲酰胺 相似的结构,已显示出对钢腐蚀提供出色的稳定性和更高的抑制效率。该研究表明,这些化合物可以通过物理和化学相互作用吸附到表面上,从而提供针对腐蚀的保护屏障 (胡等人,2016)。

抗菌应用

Bikobo 等人 (2017) 合成了包括 2-苯基氨基-噻唑和苯甲酰胺醚在内的衍生物,对各种细菌和真菌菌株显示出有希望的抗菌活性。其中一些化合物表现出比参考药物更高的效力,特别是对革兰氏阳性菌株。这项研究突出了苯并噻唑衍生物作为有效抗菌剂的潜力,可以进一步探索其在制药应用中的应用 (Bikobo 等人,2017)。

抗癌活性

人们对苯并噻唑衍生物的抗癌特性产生了浓厚的兴趣。研究合成了各种衍生物以评估它们对不同人类癌细胞系的体外抗癌活性。具有苯并噻唑结构的化合物显示出有希望的结果,表明开发新抗癌药物的潜在途径。例如,Tiwari 等人 (2017) 进行了研究,重点关注合成含有噻二唑骨架的苯甲酰胺衍生物,对黑色素瘤、白血病、宫颈癌和乳腺癌细胞系表现出相当大的抗癌活性。这样的发现强调了苯并噻唑衍生物在癌症治疗中的治疗潜力 (Tiwari 等人,2017)。

未来方向

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in the field of medicinal chemistry . Future research could explore the synthesis of new thiophene derivatives, their potential biological activities, and their physical and chemical properties.

作用机制

Target of Action

The primary targets of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide are serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting these transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various downstream effects.

Biochemical Pathways

It is known that the compound’s action on serotonin and norepinephrine reuptake can influence multiple neural pathways, potentially affecting mood, pain perception, and other neurological functions .

Pharmacokinetics

It’s known that the compound can be bioreduced to an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug . This bioreduction process exhibits excellent enantioselectivity .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide can lead to increased neurotransmitter concentrations in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improvements in mood and reductions in pain .

Action Environment

The action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide can be influenced by various environmental factors. For instance, the bioreduction process used to produce the compound’s active form has been shown to be sensitive to substrate concentration

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-15(20,7-10-4-5-21-8-10)9-16-14(19)11-2-3-12-13(6-11)18-22-17-12/h2-6,8,20H,7,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCRCWQYSTMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)